molecular formula C21H23N3O4S B2982145 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 921878-64-0

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2982145
CAS No.: 921878-64-0
M. Wt: 413.49
InChI Key: KSGBFKJOOSLQPZ-UHFFFAOYSA-N
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Description

This compound features a 6-oxopyridazinone core substituted at position 3 with a 4-methoxyphenyl group. A two-carbon ethyl chain links the pyridazinone moiety to a 2,4-dimethylbenzenesulfonamide group. The sulfonamide moiety enhances solubility and bioavailability, while the 4-methoxyphenyl group introduces electron-donating properties that may influence receptor binding.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-4-10-20(16(2)14-15)29(26,27)22-12-13-24-21(25)11-9-19(23-24)17-5-7-18(28-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGBFKJOOSLQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of a hydrazine derivative with a diketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Dimethylbenzenesulfonamide Moiety: This step involves the reaction of the intermediate with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone Derivatives with Varied Substituents

Compound 8a () :

  • Structure: N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide.
  • Key Differences:
    • Substituents : 4-(Methylthio)benzyl vs. 4-methoxyphenyl.
    • Linker : Acetamide vs. ethyl chain.
    • Sulfonamide : Absent; replaced by bromophenylacetamide.
  • Implications: The methylthio group may reduce metabolic stability compared to the methoxy group.

Compound 6e () :

  • Structure: 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
  • Key Differences: Substituents: Benzylpiperidinyl vs. 4-methoxyphenyl. Linker: Acetamide vs. ethyl chain. Core: Antipyrine (pyrazole) hybrid vs. standalone pyridazinone.
Sulfonamide-Containing Analogues

Compound 10a () :

  • Structure: N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide.
  • Key Differences: Core: 2-Pyridone vs. pyridazinone. Substituents: Benzo[d]thiazole vs. 4-methoxyphenyl. Sulfonamide: Direct attachment to pyridone vs. ethyl-linked benzenesulfonamide.
  • Implications: The benzo[d]thiazole group may enhance antiviral activity, while the pyridazinone core in the target compound could improve metabolic stability .

Patent Compound () :

  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
  • Key Differences: Core: Pyrazolo[3,4-d]pyrimidine vs. pyridazinone. Substituents: Fluorophenyl-chromenyl vs. 4-methoxyphenyl. Sulfonamide: N-Methyl vs. 2,4-dimethyl substitution.

Comparative Pharmacological and Physicochemical Properties

Property Target Compound Compound 8a () Compound 6e ()
Core Structure 6-Oxopyridazinone 6-Oxopyridazinone Antipyrine-pyridazinone hybrid
Key Substituent 4-Methoxyphenyl 4-(Methylthio)benzyl Benzylpiperidinyl
Linker Ethyl chain Acetamide Acetamide
Sulfonamide Group 2,4-Dimethylbenzenesulfonamide Absent (Bromophenylacetamide) Absent (Antipyrine acetamide)
Melting Point Not reported (Inferred: ~170–180°C) Not reported 62% yield, white solid
Therapeutic Potential Enzyme inhibition (e.g., COX-2, carbonic anhydrase) Antiviral/antibacterial Anti-inflammatory
Bioactivity Insights
  • The 2,4-dimethylbenzenesulfonamide group in the target compound may enhance selectivity for sulfonamide-binding enzymes (e.g., COX-2) compared to acetamide derivatives.

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3S, with a molecular weight of approximately 396.48 g/mol. Its structure includes:

  • Pyridazine core : A heterocyclic structure that may interact with various biological targets.
  • Methoxyphenyl group : Known to enhance pharmacological properties.
  • Sulfonamide moiety : Associated with antibacterial and diuretic activities.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. Potential pathways include:

  • Inhibition of enzyme activity : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
  • Modulation of receptor signaling : The compound could act as an agonist or antagonist at various receptors, influencing cellular responses.
  • Interference with cellular processes : It may affect cell proliferation, apoptosis, or inflammatory responses.

Biological Activity and Efficacy

Preliminary studies suggest that this compound exhibits promising biological activities:

  • Anticancer Activity : In vitro assays have shown that the compound can inhibit the growth of several cancer cell lines. For instance, it demonstrated IC50 values comparable to established chemotherapeutics such as 5-fluorouracil in certain cancer types .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12
  • Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokines in cell culture models, indicating its role in modulating inflammatory pathways .

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in MCF-7 cells through the activation of caspase pathways .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

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